molecular formula C18H22FNO3 B4631029 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

Cat. No.: B4631029
M. Wt: 319.4 g/mol
InChI Key: HEZVSFDFTHZUEB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine is a substituted phenethylamine derivative characterized by a fluorinated phenyl ring at the C2 position and a 3,4,5-trimethoxybenzyl (TMB) group attached to the ethylamine backbone. This structural motif places it within the broader class of NBOMe-like compounds, which are known for their high affinity for serotonin receptors, particularly 5-HT2A .

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3/c1-21-16-10-13(11-17(22-2)18(16)23-3)12-20-9-8-14-6-4-5-7-15(14)19/h4-7,10-11,20H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZVSFDFTHZUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine typically involves the reaction of 2-fluorobenzaldehyde with 3,4,5-trimethoxybenzylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to receptor binding and neurotransmitter activity.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the trimethoxybenzyl group can modulate the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares its core phenethylamine structure with several NBOMe derivatives and antitumor agents. Key analogs include:

Compound Name Substituents on Phenyl Ring Benzyl Group Modifications Key Properties References
Target Compound 2-Fluorophenyl 3,4,5-Trimethoxybenzyl Potential 5-HT2A affinity, antitumor? N/A
30C-NBOMe (HCl) 4-Chloro-2,5-dimethoxyphenyl 3,4,5-Trimethoxybenzyl High 5-HT2A affinity, psychoactive
25C-NBF (HCl) 4-Chloro-2,5-dimethoxyphenyl 2-Fluorobenzyl Moderate 5-HT2A binding
2-(2,3-Dimethoxyphenyl)-N-(3,4,5-TMB)Ethanamine 2,3-Dimethoxyphenyl 3,4,5-Trimethoxybenzyl Structural analog, unconfirmed activity
N-(3,4-Dimethoxybenzyl)-2-(4-Fluorophenyl)Ethanamine 4-Fluorophenyl 3,4-Dimethoxybenzyl Reduced methoxy groups, lower solubility

Key Observations :

  • The 3,4,5-trimethoxybenzyl group is critical for both receptor binding (5-HT2A) and antitumor activity in related quinazolinones .

Receptor Binding Affinity (5-HT2A)

While direct binding data for the target compound are unavailable, structural analogs provide insights:

  • 30C-NBOMe: Exhibits nanomolar affinity for 5-HT2A (Ki < 1 nM) due to the electron-withdrawing chloro and methoxy groups enhancing π-stacking interactions .
  • 25C-NBF: Substitution with a 2-fluorobenzyl group reduces affinity slightly (Ki ~2–5 nM) compared to non-fluorinated NBOMes, suggesting fluorine’s steric effects may hinder receptor docking .
  • Inference for Target Compound : The 2-fluorophenyl group may similarly moderate 5-HT2A affinity compared to 30C-NBOMe, balancing electron-withdrawing effects and steric bulk.

Antitumor Activity

The 3,4,5-trimethoxybenzyl group is a hallmark of antitumor agents like quinazolinones (e.g., compound 19 in , GI50 = 6.33 µM) . Key comparisons include:

  • Quinazolinones: The TMB group enhances DNA intercalation and tubulin inhibition, contributing to low GI50 values .

Pharmacokinetic and Legal Considerations

  • Lipophilicity : The fluorine atom and TMB group likely increase logP compared to less substituted analogs, improving membrane permeability but risking higher toxicity .
  • Legal Status : NBOMe compounds are frequently regulated (e.g., San Diego’s 2016 ban on analogs ). The target compound’ structural similarity to 30C-NBOMe may subject it to analogous legal restrictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
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2-(2-fluorophenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

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